2-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid
Overview
Description
2-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 2-methyl-3-aminobenzoic acid with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions where electrophiles replace hydrogen atoms.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and reducing agents like hydrogen gas (H2) are employed.
Nucleophilic Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Reduction: The major product is 2-methyl-3-{[(4-aminophenyl)sulfonyl]amino}benzoic acid.
Electrophilic Aromatic Substitution: Products depend on the electrophile used, such as halogenated derivatives.
Scientific Research Applications
2-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.
Medicine: Explored for its antimicrobial properties, particularly against bacterial strains.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid involves its interaction with biological molecules. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid
- 2-methyl-3-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid
- 2-methyl-3-{[(4-aminophenyl)sulfonyl]amino}benzoic acid
Uniqueness
2-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions, making this compound particularly useful in applications requiring oxidative or reductive transformations.
Properties
IUPAC Name |
2-methyl-3-[(4-nitrophenyl)sulfonylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-9-12(14(17)18)3-2-4-13(9)15-23(21,22)11-7-5-10(6-8-11)16(19)20/h2-8,15H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCANKXSLMKZJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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